Distearoyl Phosphatidylglycerol (DSPG): An In-Depth Technical Guide
Distearoyl Phosphatidylglycerol (DSPG): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Distearoyl Phosphatidylglycerol (DSPG)
Distearoyl phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid widely utilized in the pharmaceutical industry, particularly in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][2][3] Its structure consists of a glycerol (B35011) backbone, two stearic acid chains, a phosphate (B84403) group, and a glycerol head group.[4] This amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the fundamental architecture of liposomes.[2][5]
The inclusion of DSPG in lipid-based formulations is primarily driven by its ability to impart a negative surface charge, which enhances stability by preventing aggregation through electrostatic repulsion.[6] Furthermore, DSPG plays a crucial role in modulating the physicochemical properties of liposomes, including their phase transition temperature, membrane fluidity, and drug encapsulation efficiency.[7][8] It is a component in several FDA-approved drug products, highlighting its status as a well-characterized and generally recognized as safe (GRAS) excipient.[9][10]
This technical guide provides a comprehensive overview of the core properties of DSPG, detailed experimental protocols for its use in liposome (B1194612) preparation and characterization, and an examination of its role in drug delivery systems.
Physicochemical Properties of DSPG
The utility of DSPG in drug delivery is intrinsically linked to its distinct physicochemical characteristics. These properties influence the formulation, stability, and in vivo performance of liposomal drug products.
Summary of Quantitative Data
A compilation of key quantitative data for DSPG is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C42H83O10P | [4] |
| Molecular Weight | 779.1 g/mol | [4] |
| Sodium Salt Molecular Formula | C42H82NaO10P | [9] |
| Sodium Salt Molecular Weight | 801.1 g/mol | [9] |
| Phase Transition Temperature (Tm) | 55 °C | [7] |
| Solubility | Insoluble in water and acetone; Soluble in chloroform/methanol mixtures (e.g., 9:1 v/v) | [9] |
| pKa of Phosphate Group | Phosphatidylglycerols are moderately acidic and carry a net negative charge at physiological pH (pH 7.4). A specific pKa value for the phosphate group of DSPG is not consistently reported in the literature, but it is understood to be low enough to ensure deprotonation and a negative charge under physiological conditions. | [11][12] |
| Critical Micelle Concentration (CMC) | As a diacyl phospholipid, DSPG preferentially forms bilayers (liposomes) in aqueous solutions rather than micelles. Therefore, the concept of a CMC, which defines the concentration for micelle formation, is not typically applied. The concentration at which bilayer vesicles begin to form is in the nanomolar to micromolar range. | [13] |
Impact on Liposome Characteristics
The incorporation of DSPG into liposomal formulations significantly influences their physical and chemical attributes.
| Parameter | Effect of DSPG Incorporation | Quantitative Data Example | References |
| Zeta Potential | Imparts a negative surface charge, leading to a negative zeta potential. The magnitude of the negative charge increases with higher molar ratios of DSPG. | Negatively charged liposomes composed of DSPC:DSPG:cholesterol (65:10:25 molar ratio) exhibited a zeta potential of approximately -50 mV. | |
| Particle Size & Polydispersity Index (PDI) | Can influence particle size and distribution. The negative charge helps to prevent aggregation, leading to more monodisperse populations. | Liposomes composed of 25 mol% DSPG, 30 mol% cholesterol, and 45 mol% DPPC had a hydrodynamic diameter of 172 nm and a PDI of 0.00. | [8] |
| Membrane Rigidity | The inclusion of saturated acyl chains, as in DSPG, generally increases the rigidity of the lipid bilayer compared to unsaturated phospholipids (B1166683). | In mixtures with DOPC, increasing the molar ratio of DSPG leads to a decrease in the area compressibility modulus (KA), indicating a less stiff bilayer in that specific system. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPG in the context of liposomal drug delivery.
Liposome Preparation via Thin-Film Hydration and Extrusion
This is a common and robust method for producing unilamellar vesicles of a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (1 mL)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPG in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., DSPC:Chol:DSPG at 65:25:10).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of all lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature (e.g., 60-65°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes.
-
References
- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. fda.gov [fda.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. phospholipid-research-center.com [phospholipid-research-center.com]
- 13. ModelSEED [modelseed.org]
